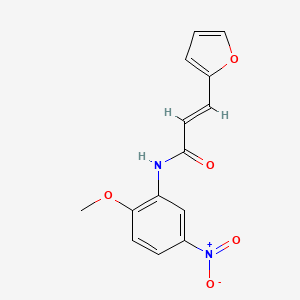

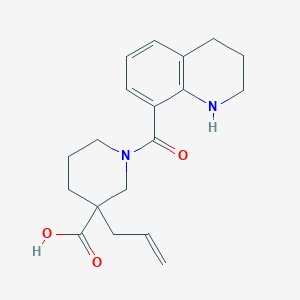

N'-(3-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N'-(3-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide" is a benzohydrazone compound. These compounds are known for their diverse chemical and biological activities. Benzohydrazides and their complexes have been studied for various properties, including their crystal structures and potential as inhibitors in different biological systems (Qu et al., 2015).

Synthesis Analysis

The synthesis of benzohydrazone compounds typically involves the reaction of benzaldehyde derivatives with benzohydrazides. This reaction often results in the formation of compounds with interesting structural and chemical properties. For instance, in a related synthesis, 4-chloro-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide was synthesized and characterized using physico-chemical methods and single-crystal X-ray diffraction (Lei et al., 2011).

Molecular Structure Analysis

Benzohydrazones often display interesting molecular structures. For instance, studies show that these compounds can crystallize in various space groups with different unit cell dimensions, indicating diverse molecular conformations (Rassem & Nour, 2016).

Chemical Reactions and Properties

Benzohydrazones participate in various chemical reactions due to their functional groups. They are known for forming complexes with metals, which can lead to different chemical properties. For example, benzohydrazones derived from 4-pyridinecarboxaldehyde exhibited interesting antibacterial activities (Zhou, Li, & You, 2023).

Physical Properties Analysis

The physical properties of benzohydrazones, such as their crystallization behavior and hydrogen bonding patterns, are important for understanding their stability and potential applications. Studies have shown that benzohydrazones can form stable crystal structures with hydrogen bonds and weak π···π stacking interactions (Han, 2013).

Chemical Properties Analysis

The chemical properties of benzohydrazones, including their reactivity and interaction with other molecules, are crucial for their potential applications. For instance, vibrational spectroscopic analysis and molecular docking studies provide insights into their charge transfer interactions and potential biological applications (Maheswari & Manjula, 2016).

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized a range of Schiff base compounds, including those related to N'-(3-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide, highlighting their potential bioactive properties. These compounds have been evaluated for their antibacterial, antifungal, antioxidant, cytotoxic activities, as well as their interactions with DNA and enzymes like alkaline phosphatase. Their ability to bind to DNA via intercalation and to exhibit antimicrobial activities against various bacterial and fungal strains has been particularly noted (Sirajuddin et al., 2013).

Biological Activities

Oxidovanadium(V) complexes derived from related benzohydrazide compounds have demonstrated significant urease inhibitory activities. These complexes, characterized by their coordination to vanadium atoms through specific donor atoms, have shown potential as urease inhibitors, with one study reporting a 78% inhibition at a concentration of 100 μmol·L^(-1) against Helicobacter pylori urease (Qu et al., 2015).

Interaction with Biological Targets

The interaction of these compounds with biological targets such as DNA and enzymes has been extensively studied. For example, their binding to salmon sperm DNA has been investigated through absorption spectroscopy, revealing a propensity towards intercalative interaction. This mode of interaction suggests potential applications in targeting genetic materials for therapeutic purposes (Sirajuddin et al., 2013).

Antimicrobial and Antioxidant Properties

The synthesized compounds exhibit remarkable antimicrobial and antioxidant activities, comparable in some cases to standard treatments. Their minimum inhibitory concentration (MIC) values for antibacterial activity and their effectiveness against a range of microbial strains highlight their potential as antimicrobial agents. Additionally, their antioxidant activities have been compared to ascorbic acid, indicating their capability to scavenge free radicals (Sirajuddin et al., 2013).

properties

IUPAC Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-25-17-5-2-4-14(12-17)13-20-21-19(24)15-7-9-16(10-8-15)22-11-3-6-18(22)23/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,21,24)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRMNEWZJATSPM-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid (3-methoxy-benzylidene)-hydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)

![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)

![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)

![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)